Methyl 2-oxo-2-(thiophen-2-yl)acetate
Description
Significance of Hetaryl Glyoxylates in Advanced Organic Synthesis
Hetaryl glyoxylates are powerful intermediates in advanced organic synthesis due to the presence of a bis-electrophilic moiety, which allows for a wide range of selective chemical transformations. chim.it The high electrophilicity of the ketone group is a dominant feature, making it a prime site for various reactions. researchgate.net Common transformations involving hetaryl glyoxylates include reductions, condensations, the formation of imines and oximes, and additions of Grignard reagents. chim.it
Furthermore, their structure is conducive to heterocyclization reactions, where either one or both carbon atoms of the glyoxylate (B1226380) moiety can become part of a new ring system. chim.it This capability is particularly valuable for constructing molecules that feature multiple heterocyclic fragments. chim.it The versatility of these compounds is demonstrated by their application in a variety of important name reactions, such as the Paal-Knorr and Fischer indole (B1671886) syntheses, Friedlander reactions, and various cycloadditions. chim.it Aryl glyoxylate, a related compound, is noted for its extensive use in multicomponent reactions (MCRs) to produce a diverse library of five- and six-membered oxygen heterocycles. nih.gov These MCRs are advantageous due to their atom economy, efficiency, and reduced environmental impact compared to traditional synthetic methods. nih.gov
The Thiophene (B33073) Moiety in Diverse Organic Chemistry Scaffolds
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom (C₄H₄S), is a privileged structure in organic and medicinal chemistry. wikipedia.orgrsc.org Its physicochemical properties are remarkably similar to those of a benzene (B151609) ring, allowing it to act as a bioisostere, where it can replace a benzene ring in a biologically active compound often without a loss of activity. wikipedia.orgcognizancejournal.com This is exemplified in drugs like the NSAID lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org
Thiophene and its derivatives are integral components in a vast number of pharmaceuticals and agrochemicals. wikipedia.org The thiophene nucleus is found in drugs with a wide array of therapeutic applications, including anti-inflammatory (suprofen, tiaprofenic acid), anticancer (raltitrexed, OSI-930), antipsychotic (olanzapine), and anticonvulsant (tiagabine) properties. cognizancejournal.comnih.gov Beyond medicine, thiophene derivatives are also utilized in materials science as corrosion inhibitors and in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov
The synthesis of the thiophene ring can be achieved through several classic methods, as detailed in the table below. wikipedia.orgpharmaguideline.com
| Synthesis Method | Description |
| Paal-Knorr Synthesis | The reaction of 1,4-dicarbonyl compounds with a sulfiding agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.orgpharmaguideline.com |
| Gewald Reaction | A base-catalyzed condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur to produce 2-aminothiophenes. wikipedia.orgnih.govpharmaguideline.com |
| Volhard–Erdmann Cyclization | A method involving the reaction of sodium succinate (B1194679) with phosphorus trisulfide. wikipedia.orgslideshare.net |
| Hinsberg Synthesis | Involves the reaction of thioglycolic acid derivatives with β-keto esters or related compounds. |
Methyl 2-oxo-2-(thiophen-2-yl)acetate: A Pivotal Synthon and its Research Trajectory
This compound is a specific hetaryl glyoxylate that serves as a pivotal synthetic intermediate, or synthon. It combines the reactive α-ketoester functionality with the structurally significant 2-thienyl group. This compound is a valuable building block for creating more elaborate thiophene-containing molecules. For instance, its ethyl ester analog, Ethyl 2-oxo-2-(thiophen-2-yl)acetate, is used as a substrate in organic synthesis to produce other thioheterocyclic compounds through reactions like esterification and nucleophilic substitution. biosynce.com
The research trajectory for this compound and its analogs focuses on leveraging its dual reactivity for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. One prominent synthetic route involves the lithiation of 2-bromothiophene (B119243) followed by a reaction with dimethyl oxalate (B1200264). chemicalbook.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 26878-13-7 chemicalbook.comlookchem.com |
| Molecular Formula | C₇H₆O₃S chemicalbook.comlookchem.com |
| Molecular Weight | 170.18 g/mol chemicalbook.com |
| Boiling Point | 100-102 °C at 0.8 Torr lookchem.com |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Synonyms | Methyl 2-thiopheneglyoxylate, Methyl α-oxo-2-thiopheneacetate lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-2-thiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMBHJJCUUXOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304000 | |
| Record name | Methyl α-oxo-2-thiopheneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26878-13-7 | |
| Record name | Methyl α-oxo-2-thiopheneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-oxo-2-thiopheneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Oxo 2 Thiophen 2 Yl Acetate
Directed Ortho-Metalation and Carbonylation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to a Lewis acidic organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the ring at the position ortho (adjacent) to the DMG, leading to a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgharvard.edu For π-excessive heterocycles like thiophene (B33073), lithiation is highly dominant at the C-2 position. uwindsor.ca
A common and effective route to methyl 2-oxo-2-(thiophen-2-yl)acetate begins with the lithiation of a halogenated thiophene, specifically 2-bromothiophene (B119243). chemicalbook.comunimi.it This process involves a halogen-metal exchange reaction rather than direct deprotonation. When 2-bromothiophene is treated with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures, the bromine atom is swapped for a lithium atom. chemicalbook.comresearchgate.net This exchange is typically very fast and efficient, proceeding cleanly to form 2-thienyl lithium. unimi.it The reaction is generally performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate. chemicalbook.comunimi.it
The 2-thienyl lithium intermediate generated in the previous step is a potent nucleophile. To form the desired α-ketoester, this intermediate is reacted with an appropriate electrophile, typically an oxalate (B1200264) ester like dimethyl oxalate. chemicalbook.comunimi.it The thienyl anion attacks one of the electrophilic carbonyl carbons of the dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and departure of a methoxide (B1231860) leaving group yields the target molecule, this compound. unimi.it This trapping step must also be conducted at low temperatures to avoid side reactions. chemicalbook.comunimi.it
The success of the synthesis, particularly regarding yield and purity, is highly dependent on strict control of the reaction conditions. Key parameters include temperature, solvent, reaction time, and the nature of the organolithium reagent.
Temperature: The lithiation and subsequent trapping steps are highly exothermic and are typically carried out at very low temperatures, such as -80 °C, to minimize side reactions and prevent the decomposition of the organolithium intermediate. chemicalbook.comunimi.it
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction as it effectively solvates the organolithium species. chemicalbook.comunimi.it The absence of water is critical, as any moisture will protonate and destroy the organolithium reagent. chemicalbook.com
Reaction Time: The initial lithiation of 2-bromothiophene is rapid, often complete within minutes. chemicalbook.com The subsequent reaction with dimethyl oxalate is also relatively fast, typically requiring less than an hour for completion at low temperatures. unimi.it Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) is crucial to determine the point of completion and to quench the reaction promptly. unimi.it
Work-up: After the reaction is complete, it is quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). chemicalbook.comunimi.it This is followed by extraction with an organic solvent like ethyl acetate (B1210297), washing with brine, drying over an agent like sodium sulfate (B86663) (Na2SO4), and finally, purification of the crude product. chemicalbook.comunimi.it Purification is commonly achieved by flash column chromatography on silica (B1680970) gel. chemicalbook.comunimi.it
Following optimized protocols, this two-step, one-pot procedure can provide the desired product in good yields. For instance, reacting 2-bromothiophene with n-butyllithium followed by dimethyl oxalate has been reported to yield this compound in 73% yield. unimi.it
| Parameter | Condition | Rationale/Influence on Purity and Yield | Reference |
|---|---|---|---|
| Starting Material | 2-Bromothiophene | Provides the thiophene ring and a site for facile lithium-halogen exchange. | chemicalbook.comunimi.it |
| Reagent | n-Butyllithium (n-BuLi) | A strong base that effects the crucial lithium-halogen exchange to form the reactive 2-thienyl lithium intermediate. | chemicalbook.comunimi.it |
| Electrophile | Dimethyl Oxalate | Reacts with the 2-thienyl lithium to introduce the methyl glyoxylate (B1226380) functional group. | chemicalbook.comunimi.it |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent that stabilizes the organolithium intermediate. Must be anhydrous to prevent quenching. | chemicalbook.comunimi.it |
| Temperature | -80 °C | Maintains the stability of the organolithium intermediate and prevents side reactions, leading to higher purity and yield. | chemicalbook.comunimi.it |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reactive organolithium intermediates from reacting with atmospheric oxygen and moisture. | chemicalbook.com |
| Purification | Flash Column Chromatography | Removes unreacted starting materials and byproducts to yield the pure target compound. | chemicalbook.comunimi.it |
Regioselective Synthesis of Isomeric Thienyl Glyoxylates (e.g., Methyl 2-oxo-2-(thiophen-3-yl)acetate)
The same synthetic strategy can be adapted to produce isomeric thienyl glyoxylates with high regioselectivity. The synthesis of methyl 2-oxo-2-(thiophen-3-yl)acetate serves as a prime example. unimi.it By substituting 2-bromothiophene with its isomer, 3-bromothiophene, the initial lithium-halogen exchange occurs at the 3-position of the thiophene ring. unimi.it
The resulting 3-thienyl lithium is then trapped with dimethyl oxalate under similar reaction conditions (n-BuLi, THF, -80 °C) to afford methyl 2-oxo-2-(thiophen-3-yl)acetate. unimi.it This demonstrates the power and predictability of the halogen-metal exchange reaction, where the final position of the glyoxylate group is dictated by the initial position of the bromine atom on the starting material. This regiocontrol is crucial for avoiding the formation of difficult-to-separate isomeric impurities, which is a significant issue in other synthetic methods like Grignard reactions. unimi.it
Exploration of Alternative Functionalization and Coupling Approaches
While lithiation-based methods are highly effective, other classic organic reactions can be considered for the synthesis of hetaryl glyoxylates.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, used to attach acyl groups to aromatic rings via electrophilic aromatic substitution. nih.gov The reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com
For the synthesis of hetaryl glyoxylates, an analogous reaction can be envisioned using an appropriate acylating agent. A suitable electrophile for introducing the methyl glyoxylate moiety is methyl chlorooxoacetate (ClCOCO₂Me). mdpi.com In a Friedel-Crafts type reaction, the Lewis acid would coordinate to the acyl chloride, generating a highly electrophilic acylium ion or a polarized complex. This electrophile would then be attacked by the electron-rich thiophene ring.
Grignard Reagent-Based Syntheses in Related Glycolate (B3277807) Formation
The synthesis of α-keto esters and their derivatives, such as glycolates, frequently employs organometallic reagents. Grignard reagents, compounds with the general formula R-Mg-X, are potent nucleophiles widely used for creating new carbon-carbon bonds. wikipedia.org In the context of structures related to this compound, Grignard reagents derived from thiophenes have been utilized in the formation of dithienyl glycolates.
A notable example involves the reaction of 2-thienylmagnesium bromide with dimethyl oxalate. unimi.it This reaction is designed to produce methyl 2,2-dithienylglycolate, a key intermediate for various anticholinergic agents. unimi.it The synthesis is typically carried out by preparing the Grignard reagent from 2-bromothiophene and magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). unimi.itorgsyn.org The subsequent reaction with dimethyl oxalate, however, does not stop at the formation of a single keto-ester but proceeds to form the glycolate.
Research has shown that the reaction of the Grignard reagent derived from 2-bromothiophene with dimethyl oxalate in refluxing diethyl ether yields methyl 2,2-dithienylglycolate. unimi.it A significant finding from this approach is the concurrent formation of a regioisomeric impurity, which complicates purification and can affect the quality of subsequent pharmaceutical products. unimi.it This highlights a challenge in controlling the regioselectivity of Grignard reactions with substituted thiophenes. unimi.it
| Reactants | Reagents & Conditions | Products | Yield | Reference |
| 2-Bromothiophene, Dimethyl oxalate | 1. Mg, Diethyl ether (reflux) | Methyl 2,2-dithienylglycolate | 54% | unimi.it |
| Methyl 2-(2-thienyl)-2-(3-thienyl)glycolate (regioisomer) | 12% | unimi.it |
This Grignard-based methodology underscores a synthetic route to complex thiophene-containing glycolates, although challenges related to selectivity persist. unimi.it The formation of these glycolates is mechanistically related to the synthesis of the target α-keto ester, as the Grignard reagent can be conceptualized as attacking the carbonyl group of an intermediate keto-ester.
Multicomponent Reaction Paradigms Leading to Related Structures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.comnih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them a powerful tool in modern organic and medicinal chemistry. tandfonline.comnih.gov For the synthesis of thiophene derivatives, several MCRs have been developed that provide access to a wide array of substituted thiophene rings, which are foundational structures related to this compound. nih.govbohrium.com
One of the most prominent MCRs for thiophene synthesis is the Gewald reaction. nih.govbohrium.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as an amine). nih.gov The versatility of the Gewald reaction allows for the synthesis of highly functionalized 2-aminothiophenes, which are valuable building blocks for numerous biologically active compounds. bohrium.comresearchgate.net
Other MCR strategies for assembling the thiophene core include:
Metal-catalyzed MCRs: Utilizing catalysts based on copper, rhodium, or other metals to facilitate cycloaddition or annulation cascades for forming the thiophene ring. bohrium.com
Catalyst-free MCRs: These reactions proceed under thermal conditions or are mediated by a base, offering a more environmentally benign approach to thiophene synthesis. tandfonline.com
Domino Reactions: Sequential reactions where the first transformation generates a reactive intermediate that undergoes subsequent intramolecular reactions to form the final heterocyclic product. nih.govnih.gov
These MCR paradigms provide robust and flexible platforms for the synthesis of diverse thiophene-containing molecules. While they may not directly yield this compound, they are instrumental in creating the core thiophene scaffold, which can then be elaborated to the desired α-keto ester through subsequent functional group transformations.
| MCR Paradigm | Typical Reactants | Key Features | Resulting Structure | Reference |
| Gewald Reaction | Ketone/Aldehyde, Active methylene (B1212753) nitrile, Elemental sulfur | Base-catalyzed; One-pot synthesis | Polysubstituted 2-aminothiophenes | nih.govbohrium.com |
| Metal-Catalyzed Cyclizations | Enaminothiones, Cycloketone oxime esters (Cu-mediated) | High regioselectivity; Atom-economical | Cyanoalkyl-thiophenes | bohrium.com |
| Base-Catalyzed Domino Reactions | Varies; often involves alkynes and sulfur sources | Catalyst-free options; Forms multiple bonds in one sequence | Tetrasubstituted thiophenes | tandfonline.comnih.gov |
Chemical Reactivity and Synthetic Transformations of Methyl 2 Oxo 2 Thiophen 2 Yl Acetate
Reactions at the α-Keto Ester Functionality
The presence of both a ketone and an ester group attached to adjacent carbons in Methyl 2-oxo-2-(thiophen-2-yl)acetate dictates its reactivity. This arrangement allows for a range of chemical transformations, including nucleophilic additions, condensations, and selective reductions.
Nucleophilic Addition Reactions Leading to Glycolate (B3277807) Derivatives
The electrophilic ketone carbonyl in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard or organolithium reagents, can add to the ketone to furnish tertiary alcohols. Specifically, the reaction with a thiophene-derived organolithium reagent can yield methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a dithienyl glycolate derivative. bldpharm.com This transformation is a powerful tool for creating sterically hindered and electronically rich molecules. The general procedure for such reactions often involves the slow addition of the organometallic reagent to a solution of the α-keto ester at low temperatures to control reactivity and minimize side reactions. chemicalbook.com
A general representation of this nucleophilic addition is depicted below:
| Reactant 1 | Reactant 2 (Nucleophile) | Product |
| This compound | Thienyllithium | Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate |
| This compound | Phenylmagnesium bromide | Methyl 2-hydroxy-2-phenyl-2-(thiophen-2-yl)acetate |
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Formation of Imines and Oximes)
The ketone carbonyl of this compound can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. For instance, reaction with hydroxylamine (B1172632) will yield an oxime, while reaction with hydrazine (B178648) will produce a hydrazone. nih.gov These reactions are typically catalyzed by acid and involve the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond.
The resulting hydrazones are versatile intermediates themselves. For example, the reaction of various esters with hydrazine hydrate (B1144303) can lead to the formation of carbohydrazides, which can be further reacted with aldehydes or ketones to form hydrazones. nih.govlmaleidykla.lt These products can then be used in the synthesis of a wide array of heterocyclic compounds. researchgate.net
| Nitrogen Nucleophile | Product Type |
| Primary Amine (R-NH₂) | Imine |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂NH₂) | Hydrazone |
| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone |
Reduction Pathways of the Carbonyl Groups
The differential reactivity of the ketone and ester carbonyl groups allows for selective reduction. The ketone, being more electrophilic than the ester, can be selectively reduced using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). stackexchange.comblogspot.com This reaction, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, yields the corresponding α-hydroxy ester, methyl 2-hydroxy-2-(thiophen-2-yl)acetate. rsc.org The ester group generally remains unaffected under these conditions. reddit.com
For the reduction of both the ketone and the ester to the corresponding diol, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would be required. The selectivity of NaBH₄ is a valuable tool in synthetic chemistry, allowing for the targeted modification of one functional group in the presence of another. researchgate.net
| Reducing Agent | Carbonyl Group Reduced | Product |
| Sodium Borohydride (NaBH₄) | Ketone | Methyl 2-hydroxy-2-(thiophen-2-yl)acetate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1-(Thiophen-2-yl)ethane-1,2-diol |
Cyclization and Heterocyclic Annulation Reactions
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic rings. It can provide a three-carbon backbone (C-C(O)-C(O)O-Me) that can be incorporated into a new ring system through reactions with appropriate binucleophiles.
Utility in the Formation of Thiazole (B1198619) Rings (e.g., from α-Oxodithioesters)
While direct conversion to a thiazole is not a common one-step process, this compound is a valuable precursor for intermediates used in thiazole synthesis. A prominent method for thiazole formation is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. ijper.orgsysrevpharm.org this compound can be readily converted to the required α-haloketone intermediate, methyl 2-bromo-2-oxo-2-(thiophen-2-yl)acetate, by reaction with a brominating agent. This intermediate can then be reacted with a thioamide, such as thiourea (B124793), to construct the thiazole ring.
Another relevant transformation is the Gewald reaction, a multicomponent reaction that synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur. umich.eduresearchgate.netmdpi.comresearchgate.net While this reaction forms a thiophene (B33073) ring, the principles of multicomponent reactions involving α-keto esters are central to modern heterocyclic synthesis. thieme-connect.com
Participation in Cascade or One-Pot Reactions for Fused Systems
The reactivity of this compound lends itself to cascade or one-pot reactions, where multiple bond-forming events occur in a single reaction vessel. rsc.org This approach is highly efficient for building complex molecular architectures, such as fused heterocyclic systems. nih.govresearchgate.net For example, a reaction with a dinucleophile containing both a nitrogen and a sulfur atom could, in principle, lead to the formation of a fused thiazine (B8601807) or other related systems in a single step.
The potential for this compound to be used in the synthesis of β-thiophene-fused systems is also an area of interest. rsc.org One-pot protocols that involve the in-situ formation of reactive intermediates from the α-keto ester, followed by intramolecular cyclization, are a powerful strategy for the synthesis of novel fused heterocycles.
| Reaction Type | Key Features | Potential Product Class |
| Hantzsch Thiazole Synthesis | Requires conversion to an α-haloketone intermediate | Substituted Thiazoles |
| Cascade Reaction with Dinucleophiles | Multiple bond formations in a single step | Fused Heterocyclic Systems |
| One-Pot Multicomponent Reactions | High atom economy and efficiency | Diverse Heterocycles |
Scope in the Synthesis of Other Nitrogen- and Sulfur-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Triazoles)
The dicarbonyl functionality of this compound makes it an important precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles. The α-ketoester moiety can react with various bi-nucleophiles in cyclocondensation reactions to form five- and six-membered rings.
Pyridines: The synthesis of thiophene-substituted pyridines and dihydropyridines can be achieved through multicomponent reactions. For instance, a one-pot reaction involving 2-acetylthiophene, an aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridine (B92270) derivatives. nih.gov While not starting directly from this compound, this illustrates a common strategy. The α-ketoester is a suitable substrate for similar condensations, such as reactions with enamines or β-ketoesters in Hantzsch-type pyridine syntheses, which would lead to thiophene-substituted pyridones. A notable example is the synthesis of Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate, a complex pyridine derivative that incorporates the core structure of the target compound.
Pyrimidines: Pyrimidine (B1678525) rings containing a thiophene substituent are of significant interest. researchgate.net The standard synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with urea (B33335), thiourea, or guanidine (B92328). This compound, possessing an α-ketoester group, can serve as the three-carbon component in these cyclizations. For example, reaction with guanidine could yield 2-amino-4-hydroxy-6-(thiophen-2-yl)pyrimidine derivatives. The synthesis of various 2-thiopyrimidine derivatives has been demonstrated through efficient one-pot reactions of functionalized amines with isothiocyanates, showcasing a pathway to sulfur-containing pyrimidines. nih.gov Furthermore, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine has been synthesized as an important intermediate for medicinal chemistry, highlighting the relevance of this scaffold. researchgate.net
Triazoles: The synthesis of thiophene-containing triazoles often involves the cyclization of precursor molecules like thiosemicarbazides. mdpi.com To use this compound for this purpose, it would first need to be converted into a suitable intermediate, such as an acid hydrazide. The resulting 2-oxo-2-(thiophen-2-yl)acetohydrazide could then react with reagents like phenyl isothiocyanate to form a thiosemicarbazide, which can be cyclized under alkaline conditions to afford a 1,2,4-triazole-3-thiol derivative. mdpi.com
Other Heterocycles: The reactivity of the α-ketoester allows for its use in other important reactions for heterocycle synthesis. The Gewald reaction, a powerful method for synthesizing substituted 2-aminothiophenes, typically involves a ketone, an active methylene (B1212753) compound, and elemental sulfur. umich.eduthieme-connect.com While the direct use of an α-ketoester in this reaction is not standard, its ethyl analogue, ethyl 2-oxo-2-(thiophen-2-yl)acetate, is noted as a versatile reagent for preparing various thioheterocyclic compounds. biosynce.com Additionally, thiophene-containing thiazole derivatives have been synthesized, further demonstrating the utility of thiophene carbonyl compounds as synthons for sulfur- and nitrogen-containing heterocycles. researchgate.net
Modifications of the Thiophene Ring System
The thiophene ring in this compound can undergo further functionalization, allowing for the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitutions
The 2-oxo-2-methoxyacetyl group (-COCOOCH₃) is a strongly electron-withdrawing and deactivating group. This directs electrophilic aromatic substitution primarily to the 5-position of the thiophene ring, and to a lesser extent, the 4-position. The reaction conditions required are typically harsher than those for activated thiophene rings.
Nitration: The nitration of thiophenes bearing deactivating groups has been studied. For example, the nitration of methyl 2-thiophenecarboxylate, a close structural analogue of this compound, with nitric acid and trifluoroacetic anhydride (B1165640) yields a mixture of the 4-nitro and 5-nitro derivatives. researchgate.net A similar outcome would be expected for this compound, providing access to nitro-substituted building blocks.
| Reaction | Typical Reagent | Expected Major Product Position | Reference Analogue |
|---|---|---|---|
| Nitration | HNO₃ / (CF₃CO)₂O | 5- and 4-positions | Methyl 2-thiophenecarboxylate researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | 5-position | General for deactivated thiophenes |
| Acylation | Acyl chloride / Lewis Acid | 5-position | General for deactivated thiophenes |
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Analogues)
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds and modifying the thiophene scaffold. To be used in these reactions, the thiophene ring of this compound must first be functionalized with a suitable leaving group, typically a halogen like bromine or iodine. This is usually achieved via electrophilic halogenation at the 5-position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely employed to couple aryl or heteroaryl halides with boronic acids or their esters. Research has shown that 2-(thiophen-2-yl)acetic acid derivatives are excellent platforms for modification using this reaction after halogenation. frontiersin.org For example, methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to yield methyl 2-(5-arylthiophen-2-yl)-2-oxoacetates. The synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling of 2-acetyl-5-bromothiophene (B160168) demonstrates that the presence of a deactivating carbonyl group at the 2-position is well-tolerated under these reaction conditions. researchgate.net This methodology has been used to synthesize complex molecules, including iridium(III) complexes for photodynamic therapy, which incorporate 2-(5-arylthiophen-2-yl) motifs constructed via Suzuki coupling. nih.gov
| Thiophene Substrate | Coupling Partner | Catalyst/Base System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Methyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | Methyl 2-(5-arylthiophen-2-yl)-2-oxoacetate | Analogous to frontiersin.orgresearchgate.net |
| 2-Acetyl-5-bromothiophene | Arylboronic acid | Pd(II)-precatalyst / KOH | 2-Acetyl-5-arylthiophene | researchgate.net |
| Halogenated 2-(thiophen-2-yl)acetic acid | Arylboronic acid | Palladium catalyst | 2-(Arylthiophen-2-yl)acetic acid | frontiersin.org |
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 2 Oxo 2 Thiophen 2 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail regarding the connectivity and chemical environment of atoms. For Methyl 2-oxo-2-(thiophen-2-yl)acetate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its molecular structure.
The thiophene (B33073) ring protons of this compound are expected to resonate in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The three protons on the thiophene ring exhibit distinct chemical shifts due to their different electronic environments and coupling interactions. The proton at the 5-position (H-5) is anticipated to appear as a doublet of doublets, coupled to both H-3 and H-4. Similarly, the proton at the 3-position (H-3) will also present as a doublet of doublets. The proton at the 4-position (H-4) is expected to appear as a multiplet, resulting from its coupling to both H-3 and H-5.
A key feature of the ¹H NMR spectrum is the singlet corresponding to the methyl ester protons (-OCH₃). This signal is typically observed in the upfield region of the spectrum, around 3.9 ppm. The integration of this peak, corresponding to three protons, is a crucial diagnostic for the presence of the methyl ester group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H-5 | ~8.1 | dd |
| Thiophene H-3 | ~7.8 | dd |
| Thiophene H-4 | ~7.2 | m |
| Methyl (-OCH₃) | ~3.9 | s |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Again, by referencing the data for the ethyl analogue, the chemical shifts for the methyl ester can be accurately predicted. rsc.org
The spectrum will be characterized by several distinct signals corresponding to the different carbon environments. The two carbonyl carbons, one from the ketone and one from the ester, will appear in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. The carbons of the thiophene ring will resonate in the aromatic region, generally between 125 and 140 ppm. The specific chemical shifts of the thiophene carbons are influenced by the substitution pattern and the electronic effects of the α-ketoester group. The carbon of the methyl ester group (-OCH₃) is expected to appear in the more shielded region of the spectrum, typically around 53 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | ~176 |
| Ester C=O | ~162 |
| Thiophene C-2 | ~139 |
| Thiophene C-5 | ~137 |
| Thiophene C-3 | ~137 |
| Thiophene C-4 | ~129 |
| Methyl (-OCH₃) | ~53 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful means of identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the vibrational modes of its functional groups. While a specific spectrum for this compound is not available, analysis of related thiophene derivatives provides a strong basis for predicting the key spectral features. researchgate.netiosrjournals.org
The most prominent features in the FT-IR spectrum will be the strong absorption bands corresponding to the carbonyl stretching vibrations (ν(C=O)). Due to the presence of two carbonyl groups (ketone and ester), two distinct bands are anticipated in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by conjugation with the thiophene ring and the electronic nature of the ester group.
Other significant absorptions include the C-H stretching vibrations of the thiophene ring, which are typically observed just above 3000 cm⁻¹. The C-C and C-S stretching vibrations within the thiophene ring will give rise to a series of bands in the fingerprint region (1300-1600 cm⁻¹). The C-O stretching vibrations of the ester group will also be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (thiophene) | 3100-3000 | Medium |
| C=O stretch (ketone) | ~1720 | Strong |
| C=O stretch (ester) | ~1680 | Strong |
| C=C stretch (thiophene) | 1600-1400 | Medium-Strong |
| C-O stretch (ester) | 1300-1000 | Strong |
| C-S stretch (thiophene) | 850-650 | Medium |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to be rich in information regarding the thiophene ring vibrations.
The symmetric stretching vibrations of the C=C bonds within the thiophene ring are typically strong in the Raman spectrum and are expected to appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring also give rise to characteristic Raman signals. The carbonyl stretching vibrations, while also active in Raman, may be weaker compared to their intensity in the FT-IR spectrum. The detailed analysis of the Raman spectrum, in conjunction with FT-IR data, can provide a comprehensive vibrational assignment for the molecule. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₇H₆O₃S, the expected molecular weight is approximately 170.19 g/mol .
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) is formed. This molecular ion can then undergo a series of fragmentation reactions, leading to the formation of smaller, characteristic fragment ions. The analysis of these fragment ions provides valuable clues about the structure of the original molecule. chemguide.co.ukraco.cat
A plausible fragmentation pathway for this compound would involve the initial loss of the methoxy (B1213986) radical (·OCH₃) from the ester group to form a stable acylium ion. Another likely fragmentation is the cleavage of the bond between the two carbonyl groups, leading to the formation of the thiophenoyl cation and a neutral fragment. Further fragmentation of the thiophene ring itself can also occur. The precise fragmentation pattern can be influenced by the ionization technique employed (e.g., Electron Ionization or Electrospray Ionization).
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
| 170 | [C₇H₆O₃S]⁺˙ (Molecular Ion) |
| 139 | [M - OCH₃]⁺ |
| 111 | [Thiophenoyl Cation]⁺ |
| 83 | [Thiophene]⁺˙ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the molecular weight determination and structural characterization of thiophene-based compounds. This soft ionization method is particularly suitable for analyzing thermally labile molecules, providing valuable information on the mass of the intact molecule with minimal fragmentation. In the analysis of derivatives of 2-(thiophen-2-yl)acetic acid, ESI-MS is routinely used to confirm the identity of synthesized products. nih.gov
Compounds are typically analyzed in either positive or negative ion mode. In positive ion mode, analytes are commonly detected as protonated molecules ([M+H]⁺) or as adducts with alkali metals, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.govrsc.org For instance, in the characterization of various inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold, ESI-MS confirmed the formation of the desired products by identifying their corresponding [M+H]⁺ ions. frontiersin.org Negative ion mode is also employed, where deprotonated molecules ([M-H]⁻) are detected. nih.gov
High-resolution mass spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the structure of novel derivatives. The table below summarizes ESI-MS data for several derivatives of 2-(thiophen-2-yl)acetic acid, showcasing the typical ions observed.
| Compound Derivative | Molecular Formula | Ion Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | C₁₉H₁₄O₃S | Negative | 322.38 | 321.07 [M-H]⁻ | nih.gov |
| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | C₁₉H₁₇NO₄S₂ | Positive | 387.47 | 388.08 [M+H]⁺ | frontiersin.org |
| 3-(4'-(phenoxymethyl)-[1,1'-biphenyl]-2-yl)propanoic Acid Derivative Example | C₂₂H₂₀O₃ | Positive | 332.39 | 372.08 [M+K]⁺ | nih.gov |
| 3-(3'-(benzyloxy)-[1,1'-biphenyl]-2-yl)propanoic Acid Derivative Example | C₂₂H₂₀O₃ | Positive | 332.39 | 333.17 [M+H]⁺ | nih.gov |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound and its derivatives in the solid state. This technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsional angles. The resulting crystal structures are fundamental for understanding the molecule's conformation and its interactions within the crystal lattice.
Analysis of Molecular Conformation and Crystal Packing Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The data obtained from X-ray crystallography extends beyond the structure of a single molecule, providing crucial information about the supramolecular assembly through various non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, govern the crystal packing and influence the material's physical properties.
Hydrogen Bonding: In the crystal structures of thiophene derivatives, a variety of hydrogen bonds are observed. Classical hydrogen bonds, such as O—H···O and O—H···I, as well as weaker C—H···O and C—H···N interactions, play a significant role in forming three-dimensional networks. For instance, in the crystal of a thiophene-containing benzothiazolium salt, cations, anions, and water molecules are linked by a combination of O—H···O, O—H···I, and C—H···O hydrogen bonds. In another example, the packing of certain chalcones derived from thiophene is characterized by dimer formation through C—H···O interactions.
The table below summarizes key crystallographic and interaction data for selected thiophene derivatives.
| Derivative Type | Observed Interactions | Structural Features | Reference |
|---|---|---|---|
| Thiophene-benzothiazolium salt | O—H···O, O—H···I, C—H···O, π–π stacking | Dihedral angle between rings: 1.16 (18)° | |
| Thiophene-chalcone | C—H···O, C—H···π(thiophene), C—H···S(thiophene) | Dimer and chain formation | |
| Thieno-triazolo-pyrimidine | C-H…N, C-H…O, π-π interactions | π-π stacking distance: 3.424 Å | |
| Thiophene with electron-accepting groups | C–H···NC, Hydrogen bonding, π-stacks | π-stack distances: 3.267 Å to 3.447 Å |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for the analysis of this compound and its derivatives, serving two primary purposes: assessing the purity of isolated products and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile thiophene derivatives with high accuracy. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.
In the synthesis of 2-(thiophen-2-yl)acetic acid-based compounds, RP-HPLC is employed to confirm the purity of the final products, often demonstrating purities greater than 98%. nih.gov A typical setup involves a C8 or C18 reversed-phase column with a binary solvent system, such as a gradient of water and acetonitrile, often containing a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Detection is commonly performed using a UV detector at wavelengths where the thiophene chromophore absorbs, such as 240 nm. nih.gov The retention time (tR) is a characteristic property for a given compound under specific chromatographic conditions and is used for identification and purity assessment.
| Compound Derivative | Retention Time (t_R) | HPLC Conditions | Reference |
|---|---|---|---|
| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | 39.3 min | C8 column, 5-100% B in 60 min, 4 mL/min, λ = 240 nm | nih.gov |
| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | 35.3 min | C8 column, 5-100% B in 60 min, 4 mL/min, λ = 240 nm | nih.gov |
| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | 36.3 min | C8 column, 5-100% B in 60 min, 4 mL/min, λ = 240 nm | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used for both qualitative analysis and reaction monitoring in the synthesis of thiophene derivatives. It is invaluable in the laboratory for quickly establishing appropriate reaction times and for guiding purification processes like column chromatography.
For reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals. The plate is developed in a suitable solvent system, and the spots are visualized, usually under UV light. A successful reaction is indicated by the gradual disappearance of the starting material spot and the concurrent appearance of a new spot corresponding to the product. By comparing the reaction mixture lane to lanes spotted with the starting materials, a chemist can effectively track the conversion of reactants to products.
TLC is also used for preliminary purity checks and to determine the retention factor (Rf) of different compounds. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of a compound in a specific solvent system and can be used for identification purposes. For example, various thiophene isomers have been successfully separated and identified using TLC, with reported Rf values aiding in their characterization.
Computational and Theoretical Investigations of Methyl 2 Oxo 2 Thiophen 2 Yl Acetate
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Simulated NMR Chemical Shifts
A theoretical investigation into the Nuclear Magnetic Resonance (NMR) chemical shifts of Methyl 2-oxo-2-(thiophen-2-yl)acetate would typically involve geometry optimization of the molecule's structure using a quantum chemical method, followed by the calculation of NMR shielding tensors. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts.
However, a specific, published computational study detailing the simulated NMR chemical shifts for this compound could not be located in the searched scientific literature. Such a study would provide valuable data for comparison with experimental spectra, aiding in signal assignment and structural confirmation.
Computed IR and UV-Vis Spectra
The simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provides a theoretical understanding of the vibrational and electronic properties of a molecule.
IR Spectra: Computed IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending) and are crucial for interpreting experimental IR spectra.
UV-Vis Spectra: The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed in an experimental UV-Vis spectrum.
A detailed theoretical analysis presenting the computed IR and UV-Vis spectra for this compound is not available in the reviewed literature.
Intermolecular Interaction Analysis using Hirshfeld Surfaces and Fingerprint Plots
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can analyze close contacts between molecules. The corresponding 2D fingerprint plots summarize these interactions, providing a quantitative measure of the contribution of different types of contacts (e.g., H···H, O···H, C···H).
A dedicated study on the crystal structure of this compound featuring a Hirshfeld surface analysis and fingerprint plots has not been found in the available literature. This type of analysis would be contingent on the availability of single-crystal X-ray diffraction data for the compound.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
The theoretical evaluation of Non-Linear Optical (NLO) properties involves calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations, typically performed using DFT methods, help in identifying molecules with potential applications in optoelectronic technologies. Organic molecules with extended π-conjugation, donor-acceptor groups, and high charge transfer character often exhibit significant NLO responses.
Specific computational research detailing the evaluation of the NLO properties for this compound is not present in the surveyed scientific publications.
Thermodynamic Property Calculations
Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in its ground state. Based on the vibrational frequencies calculated from an optimized structure, it is possible to compute thermodynamic parameters such as:
Zero-point vibrational energy (ZPVE)
Enthalpy (H)
Entropy (S)
Gibbs free energy (G)
These calculations provide insight into the stability and reactivity of the molecule. A comprehensive report on the calculated thermodynamic properties for this compound is not available in the existing literature.
Mechanistic Studies and Reaction Pathways of Methyl 2 Oxo 2 Thiophen 2 Yl Acetate Chemistry
Elucidation of Key Steps in Synthetic Routes
The synthesis of Methyl 2-oxo-2-(thiophen-2-yl)acetate is commonly achieved through a two-step process commencing with the formation of a potent nucleophile, 2-thienyllithium (B1198063), followed by its reaction with an acylating agent, dimethyl oxalate (B1200264). The elucidation of the key mechanistic steps in this synthetic route is paramount for controlling reaction conditions and maximizing yield.
The initial and critical step is the generation of 2-thienyllithium. This is typically accomplished via a lithium-halogen exchange reaction, where 2-bromothiophene (B119243) is treated with an organolithium reagent, most commonly n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The mechanism of this exchange involves a nucleophilic attack of the n-butyl anion on the bromine atom of 2-bromothiophene, proceeding through a transient ate-complex. This step is highly efficient and regioselective, yielding the desired 2-thienyllithium.
The subsequent and final key step is the acylation of the generated 2-thienyllithium with dimethyl oxalate. This reaction is a nucleophilic addition-elimination process at one of the electrophilic carbonyl carbons of dimethyl oxalate. The highly nucleophilic carbanion of 2-thienyllithium attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses by expelling a methoxide (B1231860) anion (CH₃O⁻) as a leaving group, resulting in the formation of the target α-keto ester, this compound.
A potential side reaction in this step is the addition of a second equivalent of 2-thienyllithium to the ketone carbonyl of the newly formed product, which would lead to a tertiary alcohol after workup. To mitigate this, the reaction is typically carried out at low temperatures, and the dimethyl oxalate is added slowly to the solution of 2-thienyllithium. This ensures that the concentration of the α-keto ester product remains low, thus minimizing the likelihood of a second nucleophilic attack. Studies on the reactions of organolithium reagents with dialkyl oxalates in flow microreactors have demonstrated that precise control over stoichiometry and mixing can significantly enhance the selectivity for the desired mono-addition product.
| Step | Reactants | Key Transformation | Intermediate | Product of Step |
| 1 | 2-Bromothiophene, n-Butyllithium | Lithium-Halogen Exchange | Ate-complex | 2-Thienyllithium |
| 2 | 2-Thienyllithium, Dimethyl oxalate | Nucleophilic Addition-Elimination | Tetrahedral Intermediate | This compound |
Detailed Analysis of Cyclization and Rearrangement Mechanisms
While the primary synthetic utility of this compound is as a building block, its structural features—an α-keto ester linked to a thiophene (B33073) ring—suggest the potential for subsequent cyclization and rearrangement reactions. Although specific studies on this particular molecule are not extensively documented, mechanistic pathways can be postulated based on the known reactivity of similar compounds.
Cyclization Reactions:
Intramolecular cyclization reactions could potentially be induced under various conditions. For instance, the presence of both a ketone and an ester functionality allows for the possibility of Pinner-type cyclizations if reacted with appropriate nucleophiles, or intramolecular aldol-type condensations if a suitable enol or enolate can be formed. Furthermore, the thiophene ring itself can participate in cyclization reactions. For example, in the presence of strong acids, a Nazarov-type cyclization could be envisioned if the α-keto ester were to be converted into a divinyl ketone precursor. However, the conditions required for such transformations might also lead to the degradation of the sensitive thiophene ring. Another possibility involves the Pummerer reaction, where an adjacent sulfoxide (B87167) could facilitate a cyclization onto the keto group.
Rearrangement Reactions:
Rearrangements of α-keto esters and thiophene derivatives have been observed under thermal or photochemical conditions. For instance, photochemical rearrangements of phenylthiophenes are known to occur, involving complex skeletal reorganizations. While not directly analogous, it is conceivable that UV irradiation of this compound could induce rearrangements, potentially involving the thiophene ring or the α-keto ester moiety. Thermal rearrangements, such as the thio-Claisen rearrangement, have also been documented for thiophene derivatives bearing appropriate side chains, although this would require prior modification of the target molecule.
Due to the lack of specific experimental data on the cyclization and rearrangement of this compound, the exploration of these reaction pathways remains a fertile ground for future research.
Computational Mechanistic Investigations
In the absence of extensive experimental mechanistic studies for the reactions of this compound, computational chemistry offers a powerful tool to predict and analyze potential reaction pathways. Density Functional Theory (DFT) has emerged as a particularly useful method for investigating the mechanisms of organic reactions, providing insights into transition state structures, activation energies, and reaction thermodynamics.
A computational investigation into the synthesis of this compound could elucidate the finer details of the reaction between 2-thienyllithium and dimethyl oxalate. DFT calculations could be employed to model the structures of the reactants, the tetrahedral intermediate, and the transition state for its formation and collapse. This would allow for the determination of the reaction's energy profile and could help to explain the observed selectivity. Different levels of theory, such as B3LYP or M06-2X functionals with appropriate basis sets (e.g., 6-31G* or larger), could be used to accurately model the system.
Furthermore, computational methods could be invaluable in exploring the feasibility of the hypothetical cyclization and rearrangement reactions discussed in the previous section. By calculating the activation barriers for various potential pathways, it would be possible to predict which reactions are likely to be kinetically favorable. For example, the transition states for a putative Nazarov cyclization or a photochemical rearrangement could be located and their energies calculated. Such theoretical studies could guide future experimental work by identifying the most promising reaction conditions and substrates for achieving novel transformations of this compound. Theoretical studies on the photocyclization of related styrylthiophenes have demonstrated the power of combining experimental work with DFT and time-dependent DFT (TDDFT) to unravel complex reaction mechanisms.
| Computational Method | Application in Studying this compound Chemistry | Potential Insights |
| Density Functional Theory (DFT) | Modeling the acylation of 2-thienyllithium with dimethyl oxalate. | Elucidation of the reaction energy profile, structure of intermediates and transition states, and rationale for selectivity. |
| Time-Dependent DFT (TDDFT) | Investigating potential photochemical rearrangements. | Identification of relevant excited states and prediction of plausible rearrangement pathways upon photoexcitation. |
| Transition State Searching Algorithms | Exploring hypothetical cyclization and rearrangement reactions. | Determination of activation energies and identification of kinetically favorable reaction pathways. |
Strategic Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Utilization as a Versatile Building Block for Diverse Heterocyclic Scaffolds
The inherent reactivity of the keto-ester moiety in Methyl 2-oxo-2-(thiophen-2-yl)acetate, coupled with the electronic properties of the thiophene (B33073) ring, makes it an ideal precursor for the synthesis of various heterocyclic structures. Its application spans the creation of fused ring systems, polyfunctionalized pyridines and pyrimidines, and precursors to therapeutically significant molecules.
Synthesis of Ketone and Ester Derivatives in Fused Ring Systems
While direct examples of the synthesis of fused ketone and ester derivatives starting specifically from this compound are not extensively documented in readily available literature, the principles of heterocyclic synthesis allow for its theoretical application in such transformations. The presence of the dicarbonyl functionality allows for cyclocondensation reactions with various binucleophiles to form fused heterocyclic systems. For instance, reactions with hydrazine (B178648) derivatives could lead to the formation of fused pyridazinone systems, while condensation with β-enamino ketones could potentially yield fused pyridine (B92270) derivatives. The Gewald reaction, a powerful tool for the synthesis of polysubstituted thiophenes, could also be adapted to utilize this compound for the construction of fused thieno[2,3-b]pyridine (B153569) systems. organic-chemistry.orgresearchgate.net
Construction of Complex Polyfunctionalized Pyridines and Pyrimidines
The synthesis of highly substituted pyridines and pyrimidines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as a valuable precursor for such molecules through various synthetic strategies, particularly in multicomponent reactions.
For the synthesis of polyfunctionalized pyridines, the Hantzsch pyridine synthesis offers a potential route, where this compound could react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to yield dihydropyridine (B1217469) intermediates that can be subsequently oxidized to the corresponding pyridine. nih.govlookchem.com Multicomponent reactions, in general, provide an efficient and atom-economical approach to complex molecules, and various strategies for pyridine synthesis from dicarbonyl compounds have been reported. researchgate.netscilit.com
In the realm of pyrimidine (B1678525) synthesis, the Biginelli reaction and its variations present a promising avenue. wikipedia.orgresearchgate.netnih.gov This one-pot cyclocondensation reaction typically involves a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. This compound, as a β-ketoester, is a suitable candidate for this reaction, which would lead to the formation of dihydropyrimidinones bearing a thiophene moiety. These products can be further functionalized to access a diverse range of polyfunctionalized pyrimidines. The general applicability of β-ketoesters in pyrimidine synthesis through various catalytic methods is well-established. organic-chemistry.orgmdpi.comorganic-chemistry.orgbohrium.com
Derivatization to Precursors of Therapeutically Relevant Glycolates (e.g., Dithienyl Glycolates for Anticholinergics)
A significant application of this compound lies in its role as a precursor for the synthesis of therapeutically important compounds, particularly dithienyl glycolates, which are key intermediates in the preparation of anticholinergic agents. These agents are crucial in the treatment of chronic obstructive pulmonary disease (COPD).
The synthesis of methyl 2,2-dithienylglycolate, a direct precursor to drugs like tiotropium (B1237716) bromide and aclidinium (B1254267) bromide, can be achieved through the reaction of this compound with a 2-thienyl organometallic reagent. Specifically, the addition of 2-thienyllithium (B1198063), generated in situ from 2-bromothiophene (B119243) and n-butyllithium, to this compound provides the desired methyl 2,2-dithienylglycolate. This method offers a high degree of regioselectivity, which is crucial for avoiding the formation of isomeric impurities that can be difficult to separate.
| Reactant 1 | Reactant 2 | Product | Therapeutic Application of Product Derivative |
| This compound | 2-Thienyllithium | Methyl 2,2-dithienylglycolate | Anticholinergic agents (e.g., Tiotropium, Aclidinium) |
Role in the Development of Efficient Synthetic Methodologies
Beyond its utility as a building block, this compound has played a role in the advancement of efficient synthetic methodologies, including one-pot and multicomponent reactions, as well as strategies for regioselective functionalization.
One-Pot and Multicomponent Reaction Sequences
The structure of this compound is well-suited for one-pot and multicomponent reactions (MCRs), which are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step.
While specific examples detailing the use of this compound in one-pot sequences are not extensively reported, its potential is evident. For example, a one-pot synthesis of polysubstituted pyridines could be envisioned where the initial formation of an enamine from this compound is followed by an in-situ cyclization with another component. The development of one-pot syntheses for various heterocyclic systems, including 1,3,4-oxadiazoles and imidazo[1,2-a]pyridines, highlights the trend towards such efficient methodologies. chemicalbook.commdpi.comelsevierpure.comresearchgate.netresearchgate.net
As mentioned in section 7.1.2, MCRs for the synthesis of pyridines and pyrimidines are well-established, and this compound is a prime candidate for inclusion in these reactions as the β-dicarbonyl component. researchgate.netscilit.commdpi.comorganic-chemistry.orgbohrium.com
Regioselective Functionalization Strategies
The synthesis of specific isomers of substituted thiophene derivatives is a common challenge in organic synthesis. The use of this compound has been instrumental in developing regioselective functionalization strategies, particularly in the synthesis of dithienyl glycolates.
The selective synthesis of methyl 2,2-dithienylglycolate versus its methyl 2,3-dithienylglycolate isomer is a critical aspect in the production of anticholinergic drugs, as the latter is considered an impurity. The reaction of 2-thienyllithium with this compound provides a highly regioselective route to the desired 2,2-isomer. This selectivity is attributed to the directed nature of the organolithium addition to the ketone carbonyl group of the starting material. This strategy allows for the controlled synthesis of the desired regioisomer, minimizing the formation of impurities and simplifying the purification process.
| Starting Material | Reagent | Key Transformation | Product | Regioselectivity |
| 2-Bromothiophene | n-Butyllithium | Lithiation | 2-Thienyllithium | N/A |
| This compound | 2-Thienyllithium | Nucleophilic addition | Methyl 2,2-dithienylglycolate | High selectivity for the 2,2-isomer |
This regioselective approach highlights the strategic advantage of using well-defined precursors like this compound to control the outcome of complex organic transformations.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic and Asymmetric Synthesis Strategies
Current synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate often involves the reaction of a 2-thienyl organometallic species (like 2-thienyllithium) with dimethyl oxalate (B1200264). chemicalbook.comunimi.it While effective, these stoichiometric reactions can have limitations regarding functional group tolerance and atom economy. Future research is poised to move towards catalytic approaches. For instance, Friedel-Crafts acylation, a classic catalytic method, has been explored for analogous compounds like methyl 2-ferrocenyl-2-oxoacetate and could be optimized for the thiophene (B33073) variant. mdpi.com
A significant area for development is in asymmetric synthesis to produce chiral molecules derived from this compound. The keto and ester functionalities provide ideal handles for stereoselective transformations. Emerging research on the asymmetric condensation of sulfinates with alcohols has successfully created chiral thiophene-containing sulfinate esters with high enantioselectivity. nih.gov This points to the potential of developing novel chiral catalysts that can facilitate enantioselective additions to the ketone of this compound, leading to chiral α-hydroxy esters, which are valuable building blocks in medicinal chemistry.
| Strategy | Potential Catalyst Type | Target Product | Significance |
| Catalytic Acylation | Lewis Acids (e.g., AlCl₃) | This compound | Improved atom economy over organometallic routes |
| Asymmetric Reduction | Chiral Boranes, Transition Metal Catalysts | Chiral Methyl 2-hydroxy-2-(thiophen-2-yl)acetate | Access to enantiopure building blocks for pharmaceuticals |
| Asymmetric Addition | Chiral Organocatalysts or Metal Complexes | Chiral tertiary alcohols | Creation of complex stereocenters |
Exploration of Unprecedented Reactivity Modes and Synthetic Pathways
The reactivity of this compound is traditionally centered on its ketone and ester groups. However, there are significant opportunities to explore unprecedented reactivity modes through modern synthetic methods.
Multicomponent Reactions (MCRs): This compound is an ideal candidate for use in MCRs to rapidly build molecular complexity. Its dicarbonyl-like structure could be exploited in reactions like the Paal-Knorr synthesis for furans or pyrroles, or in novel MCRs to generate highly substituted thiophene-containing heterocycles. mdpi.com The development of MCRs involving this ketoester could provide rapid access to libraries of novel compounds for biological screening.
Photocatalysis and Radical Chemistry: Visible-light photocatalysis opens new avenues for reactivity. Research on the 1,2-oxo-alkylation of styrenes using diazoacetates demonstrates how radical intermediates can be harnessed for unique transformations. rsc.org Future studies could explore the photocatalytic generation of radicals from this compound or its derivatives, enabling novel C-C bond formations that are difficult to achieve through traditional ionic pathways.
Catalytic Cross-Coupling: The thiophene ring itself can be a site for further functionalization. Palladium/copper-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds. mdpi.com Future work could involve derivatizing the thiophene ring of this compound (e.g., through bromination) and then using cross-coupling to attach various substituents, creating a diverse range of analogues.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will likely focus on more environmentally benign methods.
Electrosynthesis: Electrochemical methods offer a sustainable alternative to conventional reagents for oxidation and reduction. The successful use of paired electrolysis for synthesizing aryl-substituted benzothiophenes from diazonium salts highlights the potential of electrosynthesis in thiophene chemistry. xmu.edu.cn Applying electrochemical reduction to the keto group of this compound could provide a reagent-free method for producing the corresponding alcohol.
Use of Green Solvents: Many current procedures rely on volatile organic solvents like tetrahydrofuran (B95107). chemicalbook.comunimi.it Future protocols could explore the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), which has been successfully used as a medium for multicomponent reactions involving heterocyclic synthesis. mdpi.com
Photocatalysis: As mentioned previously, photocatalysis not only enables novel reactivity but also aligns with green chemistry by using light, a renewable energy source, to drive chemical reactions, often under mild conditions. mdpi.com
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry is a powerful tool for accelerating research and development. For this compound, computational modeling can provide significant insights.
Mechanistic Studies: Density Functional Theory (DFT) can be used to model reaction pathways and transition states. Such studies, similar to those performed on other ketoesters like methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, can elucidate reaction mechanisms, explain observed selectivity, and guide the development of new catalysts and reaction conditions. researchgate.net
Property Prediction and Virtual Screening: The scaffold of this compound is related to 2-(thiophen-2-yl)acetic acid, which has been identified through virtual screening as a promising platform for developing enzyme inhibitors. frontiersin.org In silico modeling can be used to predict the biological activities and physicochemical properties of virtual libraries of derivatives of this compound. This approach can prioritize the synthesis of compounds with the highest potential for desired applications, such as pharmaceuticals or materials science, saving significant time and resources.
| Computational Method | Application Area | Potential Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Understanding transition states, predicting catalyst performance. researchgate.net |
| Molecular Docking | Drug Discovery | Predicting binding affinity of derivatives to biological targets. frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Correlating structural features with biological activity or physical properties. |
Q & A
Q. What strategies improve reaction scalability for bulk synthesis?
- Methodology : Flow chemistry minimizes side reactions via precise temperature/residence time control. Catalytic methods (e.g., Pd-mediated cross-coupling) reduce stoichiometric waste. Process analytical technology (PAT) monitors reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
